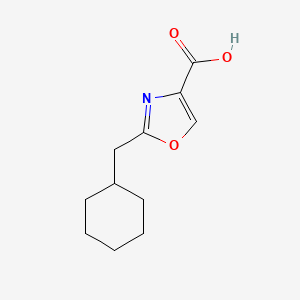

2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

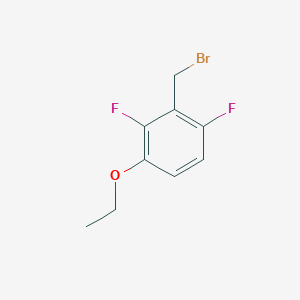

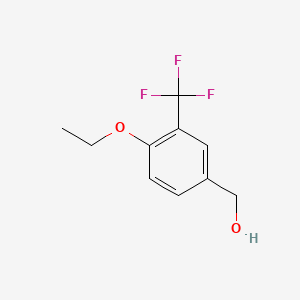

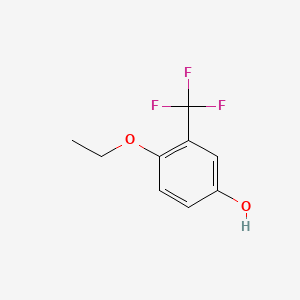

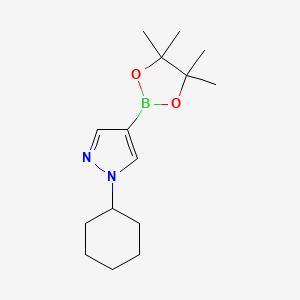

The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the Suzuki–Miyaura coupling reaction could be involved, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, the protodeboronation of pinacol boronic esters could be a potential step in the synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo reactions typical of cyclohexanes, oxazoles, and carboxylic acids. For example, cyclohexanes can undergo E2 elimination reactions , and carboxylic acids can participate in a variety of reactions including esterification and amide formation.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformational Properties

- X-Ray Structures and Ab Initio Study : Novel di- and tripeptide mimetics containing 1,3-oxazole-4-carboxylic acid have been analyzed through X-ray crystal structures and ab initio calculations, revealing significant insights into their conformational properties. These studies contribute to understanding the molecular behavior and potential applications of these compounds in various scientific domains (Kaiser et al., 2000).

Synthesis and Transformations

- Synthesis of Derivatives : Research has led to the synthesis of novel methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives, paving the way for further chemical transformations and the introduction of various functional groups (Prokopenko et al., 2010).

Catalytic Applications

- Gold-Catalyzed Synthesis : A gold-catalyzed intermolecular reaction involving 1,3-oxazole-4-carboxylic acid derivatives has been developed for synthesizing complex, fully substituted, and functionalized 4-aminooxazoles, indicating its potential in crafting bioactive materials and other functional applications (Gillie et al., 2016).

Pharmaceutical Applications

- Antimicrobial Screening : Novel indazole bearing oxadiazole derivatives synthesized from a base of 1,3-oxazole-4-carboxylic acid have been studied for their antimicrobial properties, demonstrating the compound's relevance in medicinal chemistry and drug development (Ghelani et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding ingestion and inhalation, and keeping the compound away from open flames .

Eigenschaften

IUPAC Name |

2-(cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQWRMJDWNNZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)